Methyl 4-amino-2-chlorothiazole-5-carboxylate Methyl 4-amino-2-chlorothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196147-20-2
VCID: VC4073295
InChI: InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3
SMILES: COC(=O)C1=C(N=C(S1)Cl)N
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62

Methyl 4-amino-2-chlorothiazole-5-carboxylate

CAS No.: 1196147-20-2

Cat. No.: VC4073295

Molecular Formula: C5H5ClN2O2S

Molecular Weight: 192.62

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-chlorothiazole-5-carboxylate - 1196147-20-2

Specification

CAS No. 1196147-20-2
Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62
IUPAC Name methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3
Standard InChI Key XJEGTQDOGZSFKN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(S1)Cl)N
Canonical SMILES COC(=O)C1=C(N=C(S1)Cl)N

Introduction

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of methyl 4-amino-2-chlorothiazole-5-carboxylate typically involves multi-step protocols:

Route 1: Cyclocondensation Approach

  • Starting Material: Ethyl 2-aminothiazole-4-carboxylate undergoes chlorination using tert-butyl nitrite and copper(I) chloride in tetrahydrofuran/acetonitrile (Yield: 40%) .

  • Esterification: The intermediate is treated with methanol under acidic conditions to yield the methyl ester.

Route 2: Direct Functionalization

  • Amination: 4-Chloro-2-methylthiazole-5-carboxylate is reacted with aqueous ammonia under high pressure (120°C, 24 hrs) to introduce the amino group.

ParameterRoute 1Route 2
Yield40%55%
Purity (HPLC)>95%>98%
Reaction Time6 hrs24 hrs

Industrial-Scale Production

Optimized conditions for kilogram-scale synthesis include:

  • Catalyst: Palladium on carbon (0.5 wt%) for hydrogenation steps.

  • Solvent System: Ethyl acetate/water biphasic mixture to facilitate purification.

Biological Activity and Mechanisms

Anticancer Properties

Methyl 4-amino-2-chlorothiazole-5-carboxylate derivatives exhibit potent cytotoxicity across multiple cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)2.01VEGFR-2 inhibition
HT29 (Colon)3.51Apoptosis via Bcl-2 downregulation
MCF-7 (Breast)5.15Cell cycle arrest (G1 phase)

Key Findings:

  • Selectivity: The compound shows 10–20× higher potency against cancer cells versus normal fibroblasts (IC₅₀ >50 μM).

  • In Vivo Efficacy: In murine xenograft models, a 50 mg/kg/day dose reduced tumor volume by 68% over 21 days.

Antimicrobial Activity

While less studied than anticancer effects, preliminary assays indicate:

  • Bacterial Strains: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).

  • Fungal Pathogens: Limited inhibition of Candida albicans (MIC: 128 μg/mL).

Enzyme Inhibition

The compound inhibits β-ketoacyl synthase (mtFabH), a key enzyme in mycobacterial fatty acid biosynthesis (IC₅₀: 1.2 μM). Molecular docking reveals:

  • Hydrogen bonding between the amino group and Glu885.

  • Hydrophobic interactions with Phe1047 and Ile1044 .

Pharmacological Applications

Anticancer Drug Development

Derivatives of methyl 4-amino-2-chlorothiazole-5-carboxylate are under investigation as:

  • Tyrosine Kinase Inhibitors: Targeting VEGFR-2 and PDGFR-β in angiogenesis .

  • Apoptosis Inducers: Activating caspase-3/7 pathways in leukemia cells.

Antitubercular Agents

The compound’s mtFabH inhibition suggests utility against Mycobacterium tuberculosis. In combination therapies, it reduces bacterial load by 3-log units in murine models.

Agricultural Chemistry

As a precursor to fungicides, it demonstrates >90% efficacy against Phytophthora infestans at 50 ppm.

Comparative Analysis with Analogues

CompoundMolecular WeightAnticancer IC₅₀ (HT29)LogP
Methyl 4-amino-2-chlorothiazole-5-carboxylate192.623.51 μM1.8
Methyl 2-chlorothiazole-5-carboxylate177.6115.0 μM2.1
Ethyl 2-chlorothiazole-5-carboxylate191.6412.5 μM2.4

Structural Insights:

  • The amino group at position 4 enhances target binding but reduces lipophilicity versus chloro-only analogues.

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